molecular formula C13H18FN3O2 B2950607 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034500-17-7

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2950607
CAS RN: 2034500-17-7
M. Wt: 267.304
InChI Key: PEZPQUMXLJXEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, also known as FPyMM, is a chemical compound that has been extensively studied for its various applications in scientific research. FPyMM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has also been shown to bind to certain receptors in the brain, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on histone deacetylases and certain receptors, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one for lab experiments is its versatility. 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can be used in a wide range of research applications, making it a valuable tool for researchers in many different fields. However, there are also some limitations to the use of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one. For example, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities. Additionally, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can be toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one. One area of interest is the development of new drugs based on the structure of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one. Researchers are also interested in exploring the potential therapeutic uses of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one in a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves several steps, starting with the reaction of 5-fluoropyrimidine-2-ol with pyrrolidine in the presence of a base. This is followed by the reaction of the resulting pyrrolidinylpyrimidine with 2,2-dimethylpropan-1-one in the presence of a Lewis acid catalyst. The final product is then purified by column chromatography.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been used as a lead compound for the development of new drugs targeting a variety of diseases. In cancer research, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In neuroscience, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been used to study the role of certain neurotransmitters in the brain.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPQUMXLJXEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

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